molecular formula C21H24N4O3 B2439494 N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286704-52-6

N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No. B2439494
CAS RN: 1286704-52-6
M. Wt: 380.448
InChI Key: WRXMPASNHUGXRR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring). The presence of these functional groups can give the compound certain chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, pyrazole ring, and phenyl ring would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Glycosylation Reactions

Visible-light-promoted Glycoside Activation and Glycosylation: A recent study highlights the use of N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide as a glycosyl donor in visible-light-promoted glycosylation reactions. This protocol enables the synthesis of both O-glycosides and N-glycosides with moderate to excellent yields. Researchers have employed a wide range of O-nucleophiles and nucleobases as glycosyl acceptors, expanding the scope of glycosylation chemistry.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s not possible to provide details on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-24(2)21-19(15-8-6-5-7-9-15)13-25(23-21)14-20(26)22-16-10-17(27-3)12-18(11-16)28-4/h5-13H,14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXMPASNHUGXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

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